molecular formula C11H13NO2 B2402680 Methyl (2R,3R)-3-phenylazetidine-2-carboxylate CAS No. 2248280-61-5

Methyl (2R,3R)-3-phenylazetidine-2-carboxylate

Cat. No.: B2402680
CAS No.: 2248280-61-5
M. Wt: 191.23
InChI Key: WKRHJNLLKLHESE-VHSXEESVSA-N
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Description

Methyl (2R,3R)-3-phenylazetidine-2-carboxylate is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-phenylazetidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable β-amino ester with a phenyl-substituted carbonyl compound. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the cyclization occurs through an intramolecular nucleophilic substitution mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or auxiliaries, can be employed to obtain the desired enantiomer with high optical purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-phenylazetidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted azetidine derivatives .

Scientific Research Applications

Methyl (2R,3R)-3-phenylazetidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2R,3R)-3-phenylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R)-3-phenylazetidine-2-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2R,3R)-3-phenylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-9(7-12-10)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRHJNLLKLHESE-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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